molecular formula C20H22O2 B14729579 1,8-Diphenyl-1,8-octanedione CAS No. 6268-58-2

1,8-Diphenyl-1,8-octanedione

Cat. No.: B14729579
CAS No.: 6268-58-2
M. Wt: 294.4 g/mol
InChI Key: CINBVJFQJOIPLC-UHFFFAOYSA-N
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Description

1,8-Diphenyl-1,8-octanedione is an organic compound characterized by the presence of two phenyl groups attached to an octanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diphenyl-1,8-octanedione can be synthesized through several methods. One common approach involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The reaction mixture is refluxed, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-Diphenyl-1,8-octanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1,8-Diphenyl-1,8-octanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Diphenyl-1,8-octanedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diphenyl-1,8-octanedione is unique due to its longer carbon chain and the presence of two ketone groups, which influence its reactivity and applications

Properties

CAS No.

6268-58-2

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1,8-diphenyloctane-1,8-dione

InChI

InChI=1S/C20H22O2/c21-19(17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

CINBVJFQJOIPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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